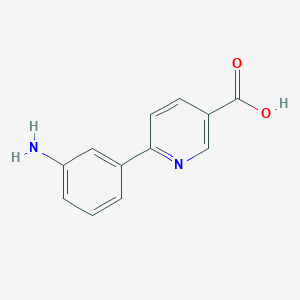

6-(3-Aminophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-aminophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJIKZZGWCQRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686937 | |

| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-36-9 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(3-aminophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminonicotinic Acid: A Versatile Building Block in Medicinal Chemistry

A Note to the Researcher: Initial searches for "6-(3-Aminophenyl)nicotinic acid" did not yield a specific Chemical Abstracts Service (CAS) number or readily available supplier information. This suggests that it may be a novel compound or a less common derivative. This guide will therefore focus on the closely related and commercially significant compound, 6-Aminonicotinic acid (CAS No: 3167-49-5) . This versatile heterocyclic compound, with its amino and carboxylic acid functionalities on a pyridine ring, is a crucial precursor in the development of a wide range of therapeutic agents.[1] The principles and applications discussed herein for 6-aminonicotinic acid can provide a strong foundational understanding for the potential synthesis and utility of its derivatives.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 6-aminopyridine-3-carboxylic acid[2] |

| Synonyms | 6-Amino-3-pyridinecarboxylic acid, 2-Amino-5-pyridinecarboxylic acid[3] |

| CAS Number | 3167-49-5[1][3][4] |

| Molecular Formula | C₆H₆N₂O₂[2][3] |

| Molecular Weight | 138.12 g/mol [2] |

| Appearance | White to light grey or light yellow crystalline powder[3][4][5] |

| Melting Point | >300 °C[3][4] |

| SMILES | C1=CC(=NC=C1C(=O)O)N[2] |

Physicochemical Properties:

| Property | Value |

| XLogP3 | 1.4[2] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Polar Surface Area | 76.2 Ų[2] |

| Water Solubility | The product is water soluble and may spread in water systems.[6] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[6] Recommended storage at 0-8 °C.[3] |

Synthesis and Manufacturing

The synthesis of 6-aminonicotinic acid is a critical process for ensuring a high-purity intermediate for pharmaceutical applications. While various proprietary methods exist, a common laboratory-scale synthesis involves the hydrolysis of its ester precursor, ethyl 6-aminonicotinate.[7]

Experimental Protocol: Hydrolysis of Ethyl 6-aminonicotinate [7]

-

Dissolution: Dissolve ethyl 6-aminonicotinate in methanol.

-

Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Stir the mixture at room temperature for approximately 18 hours.

-

Solvent Removal: Remove the methanol under reduced pressure (in vacuo).

-

Dilution and Acidification: Dilute the residue with water and acidify with a 2 N hydrochloric acid (HCl) solution to a pH of approximately 3.

-

Isolation: Isolate the resulting precipitate by centrifugation.

-

Washing and Drying: Wash the precipitate with water and dry under vacuum to yield 6-aminonicotinic acid as an off-white solid.

Modern manufacturing practices may employ techniques such as continuous flow systems to optimize reaction control, scalability, and yield, ensuring a consistent supply of high-purity 6-aminonicotinic acid (≥99.0% by HPLC) for the pharmaceutical industry.[8]

Applications in Drug Discovery and Development

The unique bifunctional nature of 6-aminonicotinic acid makes it an exceptionally valuable building block in medicinal chemistry. Its structure is a key component in the synthesis of novel therapeutic agents, particularly in the areas of oncology, anti-inflammatory research, and neuroscience.[1][3]

Key Therapeutic Areas of Investigation:

-

Oncology: It serves as a precursor for molecules with anti-cancer properties.[1]

-

Anti-inflammatory Agents: The scaffold is utilized in the design of compounds with anti-inflammatory activity.[1][3]

-

Neuroscience: A series of 6-aminonicotinic acid analogues have been synthesized and characterized as novel GABA(A) receptor agonists, presenting new opportunities for designing drugs targeting this important neurotransmitter system.[9]

-

Enzyme Inhibition: It is a known inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating its potential in the development of antibacterial agents.[4]

The diagram below illustrates the central role of 6-aminonicotinic acid as a starting material for generating diverse chemical entities for drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-aminonicotinic acid. It is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.[2][6][10][11][12]

GHS Hazard Information:

Recommended Personal Protective Equipment (PPE) and Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are readily available.[10]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may also be necessary.[10]

-

Skin Protection: Wear protective gloves and suitable protective clothing.[10]

-

Respiratory Protection: In case of inadequate ventilation or dust formation, wear an approved respirator.[10]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

The following workflow outlines the general safety precautions for handling 6-aminonicotinic acid in a laboratory setting.

Supplier Information

6-Aminonicotinic acid is available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is crucial to verify the purity and quality of the product, often by requesting a certificate of analysis (CoA).[1]

Selected Suppliers:

| Supplier | Purity/Grades Offered |

| Tokyo Chemical Industry (TCI) | >98.0% |

| Chem-Impex | ≥99% (HPLC)[3] |

| Fisher Scientific | 98%[11] |

| ChemicalBook | Various suppliers listed with different purities[4] |

| SynQuest Laboratories, Inc. | (BOC protected form available)[10] |

| Nanjing Tengxiang Import & Export Co. Ltd. | 98% min[5] |

Spectroscopic Data

Spectroscopic data is essential for the verification of the chemical structure and purity of 6-aminonicotinic acid.

-

Infrared (IR) Spectrum: The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for 3-Pyridinecarboxylic acid, 6-amino-.[13]

-

Mass Spectrometry: The NIST WebBook also contains the mass spectrum (electron ionization) for this compound.[13] PubChem provides predicted collision cross-section values for various adducts.[14]

Researchers should always acquire and interpret spectroscopic data for their specific batch of the compound to ensure its identity and purity before use in synthetic procedures.

Conclusion

6-Aminonicotinic acid is a cornerstone intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its robust synthetic routes and versatile reactivity make it an invaluable tool for researchers and drug development professionals. While the specifically requested "this compound" remains elusive in common chemical databases, the foundational knowledge of 6-aminonicotinic acid's chemistry, applications, and handling provides a critical starting point for the exploration of its more complex derivatives.

References

- The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. (URL not provided)

- 6-Aminonicotinic acid, 6-BOC protected - Safety Data Sheet. Synquest Labs. (URL not provided)

- 6-Aminonicotinic acid - SAFETY DATA SHEET. (2025-09-15). (URL not provided)

-

6-Aminonicotinic acid 3167-49-5. Nanjing Tengxiang Import & Export Co. Ltd. (URL: [Link])

-

6-Aminonicotinic acid | C6H6N2O2 | CID 18496. PubChem. (URL: [Link])

-

Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. (2014-09-12). (URL: [Link])

-

6-Aminonicotinic Acid | C6H6N2O2 | CID 18496. PubChem - NIH. (URL: [Link])

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2024-12-05). (URL not provided)

- SAFETY DATA SHEET - TCI Chemicals. (2025-02-03). (URL not provided)

-

Methyl 6-aminonicotinate – preparation and application. Georganics. (2023-12-28). (URL: [Link])

- Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. (URL not provided)

-

3-Pyridinecarboxylic acid, 6-amino-. NIST WebBook. (URL: [Link])

-

6-aminonicotinic acid (C6H6N2O2). PubChemLite. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]

- 5. 6-Aminonicotinic acid 3167-49-5 | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 6-Aminonicotinic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 3-Pyridinecarboxylic acid, 6-amino- [webbook.nist.gov]

- 14. PubChemLite - 6-aminonicotinic acid (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Thermodynamic Stability of 6-(3-Aminophenyl)nicotinic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of 6-(3-Aminophenyl)nicotinic acid. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the fundamental principles and established methodologies for a thorough investigation, drawing parallels from studies on analogous nicotinic acid derivatives. A profound understanding of the thermodynamic stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, with the solid-state properties of the API playing a pivotal role. Thermodynamic stability, which governs the tendency of a substance to exist in its lowest energy state, is a cornerstone of these properties. For a molecule like this compound, which possesses both a carboxylic acid and an aromatic amine moiety, the potential for forming various crystalline structures (polymorphs), solvates, and hydrates is significant. These different solid forms can exhibit distinct physical and chemical properties, including solubility, dissolution rate, bioavailability, and manufacturability.[1][2] An unstable form can transition to a more stable, but potentially less soluble, form over time, compromising the therapeutic efficacy and safety of the drug product. Therefore, a comprehensive evaluation of the thermodynamic stability is not merely a regulatory requirement but a scientific necessity.

Part 1: Theoretical Framework for Stability Assessment

The thermodynamic stability of a solid-state material is intimately linked to its crystal lattice energy and the intermolecular interactions within that lattice. For this compound, hydrogen bonding (between carboxylic acid groups, between the amine and the carboxylic acid, and involving the pyridine nitrogen), π-π stacking interactions between the aromatic rings, and van der Waals forces will be the primary determinants of its crystal packing and, consequently, its stability.

A critical concept in this context is polymorphism , the ability of a compound to exist in more than one crystalline form.[1][2] Different polymorphs of the same compound are chemically identical but have different arrangements of the molecules in the crystal lattice. This results in different free energies, with the most stable polymorph at a given temperature and pressure having the lowest free energy. Metastable forms, while kinetically stable under certain conditions, will have a thermodynamic driving force to convert to the most stable form. The investigation of polymorphism is therefore a central part of assessing thermodynamic stability.[3][4][5]

Part 2: Experimental Workflow for Stability Characterization

A multi-technique approach is essential for a robust evaluation of the thermodynamic stability of this compound. The following workflow outlines the key experimental stages, from initial characterization to in-depth stability assessment.

Caption: Workflow for polymorph screening and stability assessment.

Protocol 5: Polymorph Screening by Crystallization

-

Solvent Selection: Choose a diverse range of solvents with varying polarities and hydrogen bonding capabilities.

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the compound in a solvent at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it slowly.

-

Anti-Solvent Addition: Add a poor solvent to a solution of the compound to induce precipitation.

-

-

Analysis: Characterize the resulting solids by PXRD, DSC, and TGA to identify any new forms.

Protocol 6: Slurry Conversion Studies

-

Preparation: Create a slurry of a mixture of two different polymorphs in a solvent in which they are sparingly soluble.

-

Equilibration: Agitate the slurry for an extended period (days to weeks).

-

Analysis: Periodically take a sample of the solid, dry it, and analyze it by PXRD. The form that increases in proportion over time is the more thermodynamically stable form under those conditions.

Part 3: Data Interpretation and Stability Landscape

The culmination of these experiments is the construction of a stability landscape for this compound. This involves ranking the identified solid forms in order of their thermodynamic stability. The most stable form will generally have the highest melting point, the lowest solubility, and will be the form to which other, metastable forms convert over time.

It is also crucial to investigate the potential for the formation of salts, as the molecule has both an acidic carboxylic acid group and a basic amino group. The pKa values of these functional groups will influence the likelihood of salt formation with various counter-ions.

Conclusion: A Proactive Approach to a Stable Drug Substance

A thorough understanding of the thermodynamic stability of this compound is not an academic exercise but a critical component of risk mitigation in drug development. By employing the systematic, multi-technique approach outlined in this guide, researchers can identify the most stable solid form, understand its physical and chemical properties, and develop a robust manufacturing process and formulation that ensures the delivery of a safe and effective medication to patients. The principles and methodologies described herein, while drawing from the broader knowledge of nicotinic acid derivatives, provide a solid foundation for the specific investigation of this compound.

References

-

Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]

- Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.

-

Long, S., & Li, T. (2010). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 10(6), 2465–2469. [Link]

-

Long, S., et al. (2015). π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 17(3), 541-552. [Link]

-

Berry, D. J., et al. (2008). New polymorphs of isonicotinamide and nicotinamide. Chemical Communications, (42), 5468-5470. [Link]

-

ResearchGate. Pictorial representation of synthesized nicotinic acid derivatives (6a–j). [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

Kuthan, J., & Kvapil, L. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. [Link]

-

Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613. [Link]

-

France, S. P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Catalysis, 3. [Link]

-

Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

-

France, S. P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

-

Physical Chemistry Chemical Physics. Thermodynamics of amyloid fibril formation from chemical depolymerization. [Link]

-

Mura, P., et al. (1995). Thermal Analysis as a Screening Technique in Preformulation Studies of Picotamide Solid Dosage Forms. Drug Development and Industrial Pharmacy, 21(12), 1457-1473. [Link]

-

MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

-

Zielenkiewicz, T., & Zielenkiewicz, W. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5471. [Link]

-

Semantic Scholar. Calorimetric study and thermal analysis of crystalline nicotinic acid. [Link]

-

Pobudkowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(11), 3326. [Link]

-

ResearchGate. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. [Link]

-

MDPI. Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. [Link]

-

NIST. Niacin. [Link]

-

Ma, L., et al. (2015). Nicotinic acid is a common regulator of heat-sensing TRPV1-4 ion channels. Scientific Reports, 5, 8906. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. New polymorphs of isonicotinamide and nicotinamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile of 6-(3-Aminophenyl)nicotinic Acid

This guide details the solubility profile, physicochemical behavior, and experimental handling of 6-(3-Aminophenyl)nicotinic acid .[1][2] It is structured to provide actionable data for researchers in medicinal chemistry and drug development, synthesizing theoretical principles with practical laboratory protocols.[1][2]

Executive Summary

This compound is an amphoteric, zwitterionic molecule widely used as an intermediate in the synthesis of kinase inhibitors and receptor antagonists. Its solubility is governed by the interplay between its polar carboxylic acid tail, the basic pyridine core, and the lipophilic phenyl-amine substituent.[1][2]

-

Primary Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

-

pH-Dependent Solubility: High solubility in acidic (pH < 3) and alkaline (pH > 9) aqueous media; minimal solubility at the isoelectric point (pI ~4.5–5.5).[3]

-

Poor Solvents: Diethyl ether, Hexane, Dichloromethane (DCM), Toluene.[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its molecular architecture.[1][2]

| Feature | Chemical Moiety | Effect on Solubility |

| Acidic Domain | Carboxylic Acid (C3) | Ionizes at pH > 4.8, increasing water solubility.[1][3] |

| Basic Domain A | Pyridine Nitrogen | Protonates at pH < 3.0, increasing water solubility.[1][2] |

| Basic Domain B | Aniline Amine (Phenyl-NH₂) | Weak base; H-bond donor.[3] Enhances polarity but limits lipophilicity.[1][2][3] |

| Lattice Energy | Intermolecular H-Bonds | Strong H-bonding between COO⁻ and NH₃⁺/NH forms a stable crystal lattice, reducing solubility in non-polar solvents.[1][2][3] |

The Zwitterionic Effect

At neutral pH (approx.[3] pH 4–6), the molecule exists primarily as a zwitterion (internal salt).[2] The deprotonated carboxylate (COO⁻) and protonated amine/pyridine (NH⁺) create strong electrostatic interactions, resulting in:

-

Low Solubility: In water and lower alcohols at neutral pH.[2][3]

-

Precipitation: This pH range is used for purification/isolation.[2][3]

Solvent Compatibility Matrix

This matrix categorizes solvents based on their ability to solvate the specific functional groups of this compound.

Category A: High Solubility (Recommended for Stock Solutions) [3]

-

Mechanism: These polar aprotic solvents disrupt the strong intermolecular hydrogen bonding of the crystal lattice without ionizing the molecule.

-

Solubility Range: > 50 mg/mL (estimated).[3]

-

Application: NMR analysis, biological assay stock solutions, chemical reactions (couplings).[1][2]

Category B: Conditional Solubility (pH & Temperature Dependent) [3]

-

Solvents: Methanol, Ethanol, Water, Acetone/Water mixtures.[1][2]

-

Mechanism:

-

Application: Recrystallization, LC-MS mobile phases.[1][2][3]

Category C: Anti-Solvents (Precipitation Media) [3]

-

Solvents: Diethyl Ether, Hexane, Heptane, Chloroform, DCM.[1][2]

-

Mechanism: The non-polar nature cannot overcome the crystal lattice energy.[3]

-

Application: Truncating reactions, precipitating the product from DMF/DMSO.[1][2]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Reaction, Analysis, or Purification).

Caption: Decision tree for solvent selection based on the physicochemical properties of this compound.

Experimental Protocol: Determination of Saturation Solubility

Since exact literature values may vary by batch purity and crystal polymorph, the following protocol is the gold standard for determining solubility in a specific solvent system.

Materials

-

Compound: this compound (>98% purity).[3]

-

Equipment: Thermomixer, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.[1][2]

Methodology (Shake-Flask Method)

-

Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a clear glass vial.

-

Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24 hours.

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (for organic solvents) or PES filter (for aqueous).[3]

-

Quantification:

Application in Drug Development

Formulation Strategies

Due to its poor water solubility at neutral pH, formulation for biological delivery requires modification:

-

Salt Formation: React with L-Lysine, Meglumine, or Sodium Hydroxide to form a water-soluble salt.[1][2]

-

Co-solvents: Use PEG-400 (10–20%) or Captisol® (Sulfobutyl ether beta-cyclodextrin) to enhance aqueous stability.[3]

Synthesis Workflow

When using this compound as an intermediate (e.g., amide coupling):

-

Activate the carboxylic acid (e.g., with HATU/EDC).[1][2][3]

-

Reaction Completion: Add water or dilute acid to precipitate the product (if the product is less polar) or extract with Ethyl Acetate.

References

-

PubChem. (2025).[2][3][5] 6-Aminonicotinic acid: Chemical and Physical Properties. National Library of Medicine.[1][2][3] [Link]

-

DrugFuture. (n.d.).[2][3] Nicotinic Acid Properties and Toxicity Data. [Link]

-

ResearchGate. (2012).[2][3] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][6][7] Journal of Chemical Thermodynamics. [Link]

Sources

- 1. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 3. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. refp.cohlife.org [refp.cohlife.org]

Electronic Properties of Aminophenyl Substituted Nicotinic Acid Derivatives

This guide provides an in-depth technical analysis of aminophenyl-substituted nicotinic acid derivatives , a critical scaffold in medicinal chemistry (e.g., NSAIDs like Flunixin, Clonixin, Niflumic acid). It focuses on the electronic interplay between the electron-rich aminophenyl donor and the electron-deficient nicotinic acid acceptor, governing their reactivity, spectroscopy, and biological efficacy.

Technical Guide & Whitepaper

Executive Summary

The integration of an aminophenyl moiety onto the nicotinic acid (pyridine-3-carboxylic acid) core creates a unique "push-pull" electronic system. This architecture is defined by Intramolecular Charge Transfer (ICT) and Intramolecular Hydrogen Bonding (IMHB) , which collectively dictate the molecule's frontier orbitals, pKa, and binding affinity to targets like Cyclooxygenase (COX). This guide synthesizes experimental spectroscopic data with Density Functional Theory (DFT) insights to provide a roadmap for utilizing these derivatives in drug discovery and optoelectronics.

Molecular Architecture & Electronic Fundamentals

The "Push-Pull" Electronic System

The core structure consists of two aromatic systems linked by an amino bridge. The electronic behavior is dominated by the interaction between:

-

Donor: The aminophenyl ring (specifically the nitrogen lone pair).

-

Acceptor: The pyridine ring (electron-deficient due to electronegative nitrogen) and the carboxyl group (electron-withdrawing).

This conjugation lowers the HOMO-LUMO gap compared to unsubstituted nicotinic acid, shifting absorption into the near-UV/visible region (bathochromic shift).

Intramolecular Hydrogen Bonding (IMHB) & Conformation

A defining feature of 2-anilinonicotinic acid derivatives is the formation of a stable six-membered pseudo-ring via IMHB between the bridging amine (N-H) and the carbonyl oxygen of the carboxylic acid (or the pyridine nitrogen, depending on tautomer).

-

Electronic Consequence: This lock planarizes the core to some extent, maximizing

-conjugation, but steric bulk (e.g., in Flunixin) can force a twisted conformation. This twist disrupts conjugation, raising the LUMO energy and altering solubility. -

Pharmacophore Relevance: The IMHB protects the polar N-H bond, increasing lipophilicity (logP) and facilitating membrane permeability.

Figure 1: Electronic and structural causality in aminophenyl nicotinic acid derivatives.

Spectroscopic Characterization

UV-Vis Absorption Profiles

These derivatives exhibit characteristic dual-band absorption. The high-energy band corresponds to

Table 1: Comparative Spectral Data of Key Derivatives

| Derivative | Substituent (Aniline Ring) | Electronic Feature | ||

| 2-Anilinonicotinic Acid | None | 270, 315 (sh) | ~12,000 | Baseline ICT |

| Flunixin | 2-CH | 285, 328 | ~14,500 | Strong acceptor (CF |

| Clonixin | 2-Cl, 3-CH | 280, 320 | ~13,000 | Halogen effect (Inductive withdrawal) |

| Niflumic Acid | 3-CF | 288, 335 | ~15,000 | Enhanced conjugation |

Note: Data represents typical values in Methanol/Ethanol. "sh" = shoulder.

Fluorescence & Solvatochromism

While native fluorescence is often quenched by the rotation of the aniline ring (non-radiative decay), rigidification or solvent polarity can activate emission.

-

Solvatochromism: Positive solvatochromism is observed. In polar aprotic solvents (DMSO), the emission red-shifts due to stabilization of the highly dipolar excited state (ICT state).

-

Diagnostic Use: Fluorescence is negligible in water but significant in hydrophobic pockets (e.g., BSA binding), making these molecules self-reporting probes for protein binding.

Computational Modeling (DFT Guidelines)

To accurately predict the properties of novel derivatives, Density Functional Theory (DFT) is the standard.

Frontier Molecular Orbitals (FMO)[1]

-

HOMO: Predominantly localized on the aminophenyl ring and the bridging nitrogen lone pair.

-

LUMO: Delocalized over the nicotinic acid (pyridine) ring and the carboxyl group.

-

Gap (

): Typically 3.5 - 4.2 eV. A smaller gap correlates with higher antioxidant activity and softer chemical hardness (higher reactivity).

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the binding pharmacophore:

-

Negative Potential (Red): Carboxyl oxygens and Pyridine Nitrogen (H-bond acceptors).

-

Positive Potential (Blue): Bridging N-H and Carboxyl O-H (H-bond donors).

-

Neutral (Green): The hydrophobic phenyl ring (lipophilic interaction site).

Experimental Protocols

Protocol: Green Synthesis of 2-Anilinonicotinic Acids

Rationale: Traditional Ullmann coupling requires harsh conditions. This protocol uses boric acid as a catalyst, promoting the reaction via activation of the 2-chloronicotinic acid electrophile.

Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Boric Acid (

, 10-30 mol% catalyst) -

Water (for workup)[1]

Workflow:

-

Mixing: Combine 2-chloronicotinic acid, aniline derivative, and boric acid in a mortar; grind to a fine powder.

-

Heating: Transfer to a round-bottom flask. Heat neat (solvent-free) at 110–120°C for 15–45 minutes. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Workup: Cool to room temperature. Add water (20 mL) and stir. The product typically precipitates as a solid.

-

Purification: Filter the solid. Wash with dilute HCl (to remove unreacted aniline) followed by water. Recrystallize from Ethanol/Water.

Protocol: Spectroscopic pKa Determination

Rationale: The zwitterionic nature requires precise pH titration coupled with UV-Vis to determine the dissociation constants of the carboxyl and pyridinium groups.

-

Preparation: Dissolve derivative (

M) in water/methanol (90:10). -

Titration: Adjust pH from 2.0 to 12.0 using HCl/NaOH.

-

Measurement: Record UV-Vis spectra at 0.5 pH intervals.

-

Analysis: Plot Absorbance at

vs. pH. The inflection points correspond to

Applications in Drug Design

The electronic properties directly translate to pharmacodynamics:

-

COX Inhibition: The electron-deficient pyridine ring mimics the arachidonic acid transition state in the COX active site. The twisted conformation (controlled by the IMHB) fits the hydrophobic channel.

-

Bioisosterism: The aminophenyl-nicotinic scaffold is a bioisostere of the N-arylanthranilic acid (fenamate) class but often possesses superior solubility due to the pyridine nitrogen.

Figure 2: Translation of electronic features to clinical outcomes.

References

-

Synthesis & Catalysis: Javanshir, S., et al. "Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination." New Journal of Chemistry, 2016. Link

-

Green Protocol: Khazaei, A., et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal, 2017. Link

-

Structural Analysis: Chen, P., et al. "Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids."[2] RSC Advances, 2016.[2] Link

-

Drug Analysis: "Determination of flunixin residues in bovine muscle tissue by liquid chromatography with UV detection." Journal of AOAC International. Link

-

Electronic Properties: Dobson, A. J., & Gerkin, R. E. "2-Aminonicotinic acid: Crystal structure and Hydrogen bonding."[3] Acta Crystallographica Section C, 1997.[3] Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 6-(3-Aminophenyl)nicotinic acid

Executive Summary

This application note details a validated protocol for the synthesis of 6-(3-aminophenyl)nicotinic acid , a critical scaffold in the development of kinase inhibitors and protein degraders (PROTACs). While direct coupling of unprotected amino acids is theoretically possible, it often suffers from low yields due to catalyst poisoning and difficult zwitterion purification.

This guide presents a "Protect-then-Hydrolyze" strategy , utilizing the methyl ester intermediate to ensure high solubility, efficient silica purification, and reproducible yields (>85%). We also provide an optimized direct coupling method for process chemists seeking to minimize step count.

Strategic Analysis & Retrosynthesis

The Challenge of Zwitterions

The target molecule contains both a basic amine (

Retrosynthetic Pathway

To mitigate these risks, we employ Methyl 6-chloronicotinate as the electrophile. The ester group prevents salt formation during coupling and renders the intermediate lipophilic enough for standard flash chromatography.

Figure 1: Retrosynthetic logic prioritizing purification efficiency via an ester intermediate.

Critical Process Parameters (CPP)

Success in this synthesis relies on controlling three variables:

| Parameter | Selection | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate dppf ligand has a large bite angle, accelerating reductive elimination and stabilizing the Pd center against coordination by the free amine [1]. |

| Base | Na₂CO₃ (2.0 M aq) | Strong enough to activate the boronic acid but mild enough to prevent premature hydrolysis of the methyl ester during coupling. |

| Solvent | 1,4-Dioxane | High boiling point (101°C) allows for faster kinetics; excellent miscibility with aqueous base ensures efficient transmetallation. |

| Atmosphere | Argon/Nitrogen | Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (phenol formation) and catalyst oxidation. |

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 6-(3-aminophenyl)nicotinate (The Coupling)

Reaction Scale: 1.0 gram (approx.[1] 5.8 mmol) Time: 4–6 hours

Reagents:

-

Methyl 6-chloronicotinate: 1.00 g (5.83 mmol)

-

3-Aminophenylboronic acid: 0.96 g (7.00 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂: 238 mg (0.29 mmol, 5 mol%)

-

Sodium Carbonate (Na₂CO₃): 1.24 g (11.66 mmol, 2.0 equiv) dissolved in 6 mL water.

-

1,4-Dioxane: 24 mL (degassed).

Step-by-Step Methodology:

-

Degassing (Critical): In a separate flask, sparge the 1,4-dioxane and the 2M Na₂CO₃ solution with argon for 15 minutes. Why: Dissolved oxygen promotes the formation of phenol byproducts from the boronic acid.

-

Assembly: To a 100 mL round-bottom flask (or pressure vial) equipped with a magnetic stir bar, add the Methyl 6-chloronicotinate , 3-Aminophenylboronic acid , and Pd(dppf)Cl₂ .

-

Solvent Addition: Evacuate the flask and backfill with argon (3 cycles). Syringe in the degassed 1,4-dioxane.

-

Activation: Add the aqueous Na₂CO₃ solution via syringe. The mixture will turn biphasic.

-

Reaction: Heat the mixture to 90°C with vigorous stirring (800 rpm). Note: Vigorous stirring is essential to increase the interfacial surface area for transmetallation.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting chloride usually disappears within 4 hours.

-

Workup:

-

Purification: Flash column chromatography (SiO₂).

-

Gradient: 0%

60% EtOAc in Hexanes. -

Yield Expectation: 85–92% (Yellow solid).

-

Protocol B: Hydrolysis to this compound

Reaction Scale: Uses product from Protocol A.

Reagents:

-

Methyl ester intermediate: 1 equiv.

-

Lithium Hydroxide (LiOH·H₂O): 3.0 equiv.

-

Solvent: THF/Water (3:1).

Step-by-Step Methodology:

-

Dissolve the ester in THF. Add the LiOH dissolved in water.

-

Stir at Room Temperature for 2–3 hours. Heating is rarely needed and may cause decarboxylation.

-

The Isoelectric Workup (Crucial Step):

-

The reaction mixture will be basic (pH > 12). The product is soluble as the carboxylate salt.

-

Carefully acidify with 1M HCl dropwise while stirring.

-

Target pH: Adjust pH to 4.5 – 5.0 (the approximate isoelectric point).

-

At this pH, the zwitterionic product has minimum solubility and will precipitate as a solid.

-

-

Isolation: Filter the precipitate, wash with cold water (2x) and diethyl ether (to remove non-polar impurities).

-

Drying: Dry under high vacuum at 45°C.

Mechanism & Pathway Visualization[5]

Understanding the catalytic cycle helps in troubleshooting. If the reaction stalls, it is usually at the Transmetallation step due to insufficient base or poor phase mixing.

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle highlighting key entry points for reagents.

Troubleshooting & Quality Control

Common Failure Modes

-

Black Precipitate (Pd Black): Indicates catalyst decomposition.

-

Cause: Oxygen leak or insufficient ligand stabilization.

-

Fix: Use fresh catalyst or add 10 mol% free ligand (dppf or PPh₃).

-

-

Low Conversion:

-

Cause: Boronic acid homocoupling (phenol formation).

-

Fix: Add the boronic acid in portions or increase equivalents to 1.5x.

-

-

Product Stuck in Aqueous Phase (Step 2):

-

Cause: pH is too high (carboxylate) or too low (ammonium salt).

-

Fix: strictly adjust pH to 4.5–5.0. If no precipitate forms, saturate with NaCl and extract with n-Butanol.

-

QC Specifications

For drug development applications, the final material should meet:

-

HPLC Purity: >95% (254 nm).

-

Pd Residuals: <20 ppm (requires metal scavenger resin treatment, e.g., SiliaMetS® Thiol, if used for biological assays).

-

1H NMR: Diagnostic peaks:

- ppm (d, 1H, Pyridine H-2)

- ppm (dd, 1H, Pyridine H-4)

-

Broad singlet

5-6 ppm (NH₂).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2025).[2] Experimental procedures for the functionalization of 6-Bromonicotinonitrile (Analogous heteroaryl coupling protocols).

-

Common Organic Chemistry. (2023). Suzuki Reaction - Palladium Catalyzed Cross Coupling Conditions.[2][3][5][6][7][8][9][10]

-

Li, X., et al. (2024).[3] Aminative Suzuki-Miyaura coupling.[5][7] Science, 383(6686), 1019-1024.[7] (Advanced mechanistic insights).

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature.

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Application Note & Protocols: Leveraging 6-(3-Aminophenyl)nicotinic Acid for the Construction of Advanced Metal-Organic Frameworks in Drug Development

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in biomedical applications, particularly in drug delivery and therapeutics.[1][2] Their high surface area, tunable pore sizes, and the ability to functionalize their organic linkers make them ideal candidates for hosting and releasing therapeutic agents.[3][4] This application note provides a comprehensive guide to the use of a versatile and underexplored ligand, 6-(3-Aminophenyl)nicotinic acid , in the solvothermal synthesis of novel MOFs. We will detail a representative protocol for the synthesis of a hypothetical nickel-based MOF, Ni-APNA, and outline its characterization and potential application in controlled drug release. The inherent functionalities of the ligand—a carboxylic acid for metal coordination, a pyridine ring for structural diversity, and a pendant amino group for post-synthetic modification and enhanced drug interaction—offer a rich chemical landscape for the design of sophisticated drug delivery systems.[5][6]

Introduction: The Scientific Rationale for this compound in MOF-based Drug Delivery

The design of effective drug delivery systems necessitates carriers with high loading capacity, biocompatibility, and controlled release kinetics.[3] MOFs, constructed from metal nodes and organic linkers, offer a modular platform to achieve these goals.[7] The choice of the organic linker is paramount as it dictates the framework's topology, porosity, and chemical functionality.

This compound is a particularly compelling ligand for several reasons:

-

Bifunctional Coordination: The molecule presents two primary coordination sites: the carboxylate group of the nicotinic acid and the nitrogen atom of the pyridine ring. This allows for the formation of robust and dimensionally diverse framework structures.

-

Pendant Amino Group: The amino group on the phenyl ring provides a crucial site for post-synthetic modification (PSM).[8] This allows for the attachment of targeting moieties (e.g., folic acid for cancer cell targeting), solubility enhancers (e.g., polyethylene glycol), or other functional groups to fine-tune the MOF's properties.[2][8] The basicity of the amino group can also enhance interactions with acidic drug molecules and may improve CO2 adsorption properties, a feature that can be useful for certain therapeutic applications.[6]

-

Structural Asymmetry: The asymmetric nature of the ligand can lead to the formation of non-centrosymmetric crystal structures, which may exhibit interesting physical properties.

This application note will guide researchers through the synthesis and characterization of a novel MOF using this promising ligand, with a focus on its potential application in the field of drug development.

Synthesis of a Representative MOF: Ni-APNA

The following protocol describes the solvothermal synthesis of a hypothetical nickel-based MOF, designated as Ni-APNA, using this compound as the organic linker. Solvothermal synthesis is a widely employed method for generating high-quality crystalline MOFs.[9][10]

Materials and Equipment

| Reagent | Grade | Supplier | Notes |

| This compound | ≥98% | Sigma-Aldrich | |

| Nickel(II) nitrate hexahydrate | ≥98.5% | Sigma-Aldrich | |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | High boiling point solvent, optimal for solvothermal synthesis.[11] |

| Ethanol | 200 proof, absolute | Sigma-Aldrich | Used for washing and solvent exchange. |

| Chloroform | ACS reagent, ≥99.8% | Sigma-Aldrich | Used for washing. |

| Teflon-lined stainless-steel autoclave (23 mL) | — | Parr Instrument Co. | Essential for solvothermal synthesis under pressure.[10] |

| Centrifuge | — | — | For product isolation. |

| Schlenk line or vacuum oven | — | — | For activation of the MOF. |

Experimental Workflow Diagram

Caption: Solvothermal synthesis workflow for Ni-APNA MOF.

Step-by-Step Synthesis Protocol

-

Precursor Solution Preparation:

-

In a 20 mL scintillation vial, dissolve 42.8 mg (0.2 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution.

-

In a separate 20 mL scintillation vial, dissolve 58.2 mg (0.2 mmol) of Nickel(II) nitrate hexahydrate in 5 mL of DMF.

-

-

Solvothermal Reaction:

-

Combine the two precursor solutions in a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave tightly and place it in a preheated oven at 120 °C for 72 hours. The elevated temperature and pressure facilitate the crystallization of the MOF.[9]

-

-

Product Isolation and Washing:

-

After 72 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally.

-

Open the autoclave and collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

-

Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), centrifuging and decanting after each wash to remove unreacted starting materials.

-

Subsequently, wash the product with ethanol (3 x 10 mL) to begin the process of solvent exchange.

-

-

Activation of the MOF:

-

To prepare the MOF for characterization and application, the solvent molecules within the pores must be removed. This process is known as activation.[10][11]

-

Immerse the washed crystals in chloroform for 24 hours to exchange the ethanol.

-

Decant the chloroform and transfer the solid product to a Schlenk tube.

-

Heat the sample under a dynamic vacuum at 150 °C for 12 hours. This will remove the guest solvent molecules from the pores, making the internal surface area accessible.[12]

-

Characterization of Ni-APNA

Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the MOF.

| Technique | Purpose | Expected Outcome for Ni-APNA |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[13][14] | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be distinct from the starting materials. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.[13] | A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles.[13] | Uniformly shaped crystals, providing insight into the crystallization process. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the MOF structure and the coordination of the carboxylate group to the metal center.[13] | The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric COO- stretching bands, indicating coordination to the Ni(II) center. The N-H stretching bands of the amino group should also be visible. |

| Brunauer-Emmett-Teller (BET) Gas Sorption Analysis | To determine the specific surface area and pore volume of the activated MOF.[11] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected, which is crucial for drug loading. |

Application in Drug Delivery: A Protocol for Doxorubicin Loading and Release

The high surface area and functionalizable pores of Ni-APNA make it a promising candidate for drug delivery.[1][15] Doxorubicin (DOX), a common anticancer drug, can be loaded into the MOF and its release can be studied.

Doxorubicin Loading Protocol

-

Preparation of DOX Solution: Prepare a 1 mg/mL stock solution of Doxorubicin hydrochloride in deionized water.

-

Loading Procedure:

-

Disperse 10 mg of activated Ni-APNA in 5 mL of the DOX solution.

-

Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug encapsulation within the MOF pores.

-

Collect the DOX-loaded MOF (DOX@Ni-APNA) by centrifugation at 10,000 rpm for 15 minutes.

-

Wash the product with deionized water to remove any surface-adsorbed DOX.

-

-

Quantification of Loaded DOX:

-

Measure the absorbance of the supernatant before and after the loading process using a UV-Vis spectrophotometer at 480 nm.

-

Calculate the amount of loaded DOX by subtracting the amount of DOX in the supernatant from the initial amount. The loading capacity can be expressed as: Loading Capacity (wt%) = (mass of loaded drug / mass of MOF) x 100%

-

In Vitro Drug Release Protocol

-

Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 (physiological pH) and pH 5.5 (endosomal pH of cancer cells).

-

Release Study:

-

Disperse 10 mg of DOX@Ni-APNA in 10 mL of each PBS solution in separate dialysis bags (MWCO 10 kDa).

-

Place the dialysis bags in 40 mL of the corresponding fresh PBS solution and keep them in a shaking water bath at 37 °C.

-

At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

-

Quantify the amount of released DOX in the withdrawn samples using a UV-Vis spectrophotometer at 480 nm.

-

Plot the cumulative drug release percentage as a function of time.

-

Expected Drug Release Profile

Caption: Expected pH-responsive drug release from DOX@Ni-APNA.

The protonation of the amino groups on the ligand at a lower pH (5.5) is expected to induce electrostatic repulsion and potentially partial framework instability, leading to an accelerated release of the drug. This pH-responsive behavior is highly desirable for targeted cancer therapy, as the microenvironment of tumors is often acidic.[1]

Conclusion and Future Outlook

This application note has provided a detailed, albeit representative, protocol for the synthesis, characterization, and application of a novel MOF, Ni-APNA, using this compound as a versatile organic linker. The unique combination of coordination sites and a pendant functional group on this ligand opens up a vast design space for creating advanced MOFs for drug delivery. Future work should focus on exploring different metal nodes to tune the framework's properties, undertaking post-synthetic modification of the amino group to attach targeting ligands, and conducting in-depth in vitro and in vivo studies to validate the efficacy and biocompatibility of these promising new materials.

References

- Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review | Langmuir - ACS Publications.

- Characterizations of Amino-Functionalized Metal-Organic Framework Loaded with Imidazole - Taylor & Francis eBooks.

- Metal-Organic Framework (MOFs) for Drug Delivery Applications - Semantic Scholar.

- Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing).

- Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI.

- Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed.

- Application of Metal-Organic Framework (MOF) Nano-Drug Carriers in Biomedicine.

- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.

- MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) - Ossila.

- Fabrication and characterization of amino acid‐functionalized MOF... - ResearchGate.

- Full article: Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs - Taylor & Francis.

- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH.

- Amino-Functionalizing Ce-Based MOF UiO-66 for Enhanced CO2 Adsorption and Selectivity.

- Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks | Chemistry of Materials - ACS Publications.

- Hydrothermal synthesis of MOFs | Request PDF - ResearchGate.

- Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC.

- (PDF) Activation of metal–organic framework materials - ResearchGate.

- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials - Northwestern University.

- Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Publishing.

- Hydrothermal Synthesis and Characterization of a Metal–Organic Framework by Thermogravimetric Analysis, Powder X-ray Diffraction, and Infrared Spectroscopy: An Integrative Inorganic Chemistry Experiment - ACS Publications.

- Hydrothermal synthesis of MOFs - 西安交通大学.

- Precise Manipulation of Amino Groups in Zr-MOFs for Efficient Adsorption Performance.

- The Strengthening Role of the Amino Group in Metal–Organic Framework MIL-53 (Al) for Methylene Blue and Malachite Green Dye Adsorption | Journal of Chemical & Engineering Data - ACS Publications.

- The Strengthening Role of the Amino Group in Metal–Organic Framework MIL-53 (Al) for Methylene Blue and Malachite Green Dye Adsorption - ResearchGate.

- Metal-organic frameworks: structure, properties, methods of synthesis and characterization.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. nano.sfedu.ru [nano.sfedu.ru]

- 8. tandfonline.com [tandfonline.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. ossila.com [ossila.com]

- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amino-Functionalizing Ce-Based MOF UiO-66 for Enhanced CO2 Adsorption and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Application of Metal-Organic Framework (MOF) Nano-Drug Carriers in Biomedicine - Amerigo Scientific [amerigoscientific.com]

Application Notes and Protocols for Amide Coupling Reactions Using 6-(3-Aminophenyl)nicotinic Acid

Introduction: The Strategic Importance of 6-(3-Aminophenyl)nicotinic Acid in Amide Synthesis

In the landscape of medicinal chemistry and materials science, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals, natural products, and advanced polymers underscores the continuous need for robust and versatile synthetic methodologies.[1] this compound is a bifunctional building block of significant interest, presenting both a carboxylic acid on a pyridine scaffold and a nucleophilic aromatic amine. This unique arrangement offers a valuable platform for the synthesis of complex molecules, including heterocycles and polymers with tailored properties. However, the inherent electronic properties of this molecule—specifically the reduced nucleophilicity of the aniline-like amine—can render standard amide coupling reactions sluggish and low-yielding.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the successful amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and address potential challenges to ensure reproducible and high-yielding transformations.

Understanding the Substrate: Reactivity and Special Considerations

This compound possesses two key functional groups for amide bond formation: a carboxylic acid and an aromatic amine. The carboxylic acid can be activated by a variety of coupling reagents to form a reactive intermediate susceptible to nucleophilic attack. The aminophenyl group, however, behaves as an aniline derivative. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines. This electronic deficit can make it a challenging coupling partner for activated carboxylic acids.[1]

Furthermore, the bifunctional nature of the molecule introduces the potential for self-polymerization under certain conditions. Careful control of stoichiometry and reaction conditions is therefore crucial to favor the desired intermolecular coupling over unwanted side reactions.

Choosing the Right Coupling Strategy: A Comparative Overview

The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent. For a substrate like this compound, where the amine is electronically deactivated, powerful coupling agents are often required. Below is a comparison of two of the most effective and commonly employed classes of reagents: carbodiimides (represented by EDC in combination with HOBt) and uronium salts (represented by HATU).

| Coupling Reagent System | Mechanism of Action | Advantages | Disadvantages |

| EDC/HOBt | Forms a reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[2] | Water-soluble byproducts are easily removed by aqueous workup. Cost-effective. | Can be less effective for sterically hindered or electronically deactivated amines. Risk of racemization in chiral substrates. |

| HATU | Forms a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to a highly reactive OAt-active ester.[3][4] | High coupling efficiency, even with challenging substrates. Fast reaction rates. Low risk of racemization. | Higher cost compared to EDC/HOBt. Byproducts may require chromatographic separation. |

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency, especially when dealing with the less nucleophilic aniline moiety of a coupling partner for this compound.

Caption: Workflow for HATU-mediated amide coupling.

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

-

Activation: To the stirred solution, add HATU (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise to the reaction mixture.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

-

Coupling: To the activated acid mixture, add the amine coupling partner (1.1 equivalents), either neat or as a solution in a minimal amount of anhydrous DMF.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU, and with the addition of DMAP, its efficiency with electron-deficient amines can be significantly enhanced.[1]

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

-

Reagent Preparation: To a stirred solution of the desired amine coupling partner (1.0 equivalent) in acetonitrile (CH3CN), add this compound (1.2 equivalents).

-

Addition of Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent), 1-Hydroxybenzotriazole (HOBt) (0.1 equivalent), and 4-Dimethylaminopyridine (DMAP) (1.0 equivalent) to the reaction mixture.[1]

-

Reaction: Stir the resulting mixture at room temperature (23 °C).

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure amide derivative.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction is sluggish or yields are low, particularly with the EDC/HOBt protocol, consider increasing the equivalents of the coupling reagents and the amine. Switching to HATU is a reliable strategy for more challenging couplings. The addition of DMAP in the EDC/HOBt protocol is often crucial for driving the reaction to completion with aniline-type amines.[1]

-

Side Reactions: The primary side reaction to be aware of with this compound is self-polymerization. This can be minimized by using the amine coupling partner in a slight excess and by adding the coupling reagent portion-wise to the reaction mixture.

-

Solvent Choice: While DMF is a common solvent for amide couplings due to its excellent solvating properties, it can be difficult to remove during work-up. Acetonitrile and dichloromethane (DCM) are good alternatives. For EDC couplings, the water-soluble urea byproduct makes aqueous work-up straightforward, regardless of the organic solvent used.

-

Base Selection: DIPEA is a non-nucleophilic base commonly used in HATU couplings to deprotonate the carboxylic acid without competing as a nucleophile. For EDC couplings, a base may not always be necessary, but can be included if the amine starting material is used as a salt (e.g., hydrochloride).

Conclusion

The successful synthesis of amides from this compound is readily achievable with a rational approach to protocol selection and optimization. While the electronic nature of the aminophenyl moiety presents a moderate challenge, the use of potent coupling reagents such as HATU, or an optimized EDC/HOBt/DMAP system, provides reliable pathways to the desired products. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently utilize this versatile building block in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

-

Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

-

ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available at: [Link]

-

Reddit. (2025). What is the correct order of addition for EDCI and HOBt? Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

-

YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Gambacorta, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1846-1853. Available at: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

-

Ismaeil, E. I. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. International Journal of Health Sciences, 6(S9), 3783–3791. Available at: [Link]

-

Wang, F., et al. (2024). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Synfacts, 20(05), 0471. Available at: [Link]

-

ResearchGate. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Available at: [Link]

- Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

-

JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]

-

Trade Science Inc. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

Molychem. (n.d.). NICOTINIC ACID (NIACIN). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Available at: [Link]

- Google Patents. (n.d.). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

Troubleshooting & Optimization

troubleshooting solubility issues of 6-(3-Aminophenyl)nicotinic acid in water

Here is a technical support center with troubleshooting guides and FAQs for 6-(3-Aminophenyl)nicotinic acid.

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its handling and use, with a primary focus on resolving solubility issues in aqueous media. As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water?

Answer: The primary reason for the poor aqueous solubility of this compound at neutral pH is its molecular structure. This compound is amphoteric, meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and basic functional groups (the aminophenyl group, -NH2, and the pyridine ring nitrogen).[1]

At a specific pH, known as the isoelectric point (pI), the positive and negative charges on the molecule balance, resulting in a net neutral charge (a zwitterion). Molecules are typically least soluble in their neutral or zwitterionic state due to strong intermolecular interactions (crystal lattice energy) that water molecules cannot easily overcome. For many amino acids and similar amphoteric compounds, the pI is in the near-neutral pH range, leading to minimal solubility in pure water.[2][3] The solubility of such compounds is highly dependent on pH.[4][5][6]

Caption: pH-dependent charge states and solubility of an amphoteric molecule.

Q2: How can I determine the optimal pH to dissolve my compound?

Answer: The most effective method to enhance the solubility of this compound is through pH modification.[7] By shifting the pH away from the isoelectric point (pI), you ionize the molecule, making it a charged species (either a cation or an anion). Charged species are more readily solvated by polar solvents like water, which significantly increases solubility.[8]

You can perform a simple pH-solubility titration to find the optimal pH range for your desired concentration.

Experimental Protocol: pH-Solubility Titration

-

Preparation: Weigh a specific amount of this compound to achieve your target concentration in a set volume of high-purity water (e.g., 10 mg in 1 mL for a 10 mg/mL solution).

-

Suspension: Add the water to the solid compound in a clear glass vial with a magnetic stir bar. The mixture will appear as a cloudy suspension.

-

Acidic Titration:

-

Slowly add 1 M HCl dropwise while vigorously stirring.

-

Observe the suspension. As the pH decreases, the amino groups become protonated (-NH3+), and the compound should start to dissolve.

-

Record the pH at which the solution becomes completely clear. This is the upper limit of the acidic pH range for dissolution. For similar compounds like 4-Aminonicotinic acid, dissolution is noted in aqueous acid.[9][10]

-

-

Basic Titration (using a separate sample):

-

To a fresh sample, slowly add 1 M NaOH dropwise while vigorously stirring.

-

As the pH increases, the carboxylic acid group will be deprotonated (-COO-), and the compound will dissolve.

-

Record the pH at which the solution becomes completely clear. This is the lower limit of the basic pH range for dissolution.

-

Q3: I adjusted the pH, but my compound still won't dissolve, or the required pH is too extreme for my experiment. What are my other options?

Answer: If pH adjustment is not a viable option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[11][12][13]

Commonly used co-solvents in research and pharmaceutical development include:

| Co-solvent | Polarity | Common Use Notes |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Excellent solubilizing power for a wide range of compounds. Use fresh, anhydrous DMSO for best results.[14] |

| Ethanol (EtOH) | Polar Protic | Biocompatible and frequently used in formulations. Less effective than DMSO for highly insoluble compounds.[11] |

| Propylene Glycol (PG) | Polar Protic | A common vehicle in pharmaceutical formulations.[7][11] |

| Polyethylene Glycol (PEG 300/400) | Polar Protic | Low molecular weight PEGs are liquid and effective solubilizers.[7][15] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Strong solubilizing power, similar to DMSO. |

Protocol: Co-solvent Screening

-

Stock Solution: First, attempt to dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., DMSO).

-

Aqueous Dilution: Once a clear stock solution is made, slowly add it to your aqueous buffer or water with vigorous stirring.

-

Observation: Monitor for any signs of precipitation. Many compounds will remain in a supersaturated state in a mixed co-solvent/water system, but this can be time-dependent.

-

Optimization: The goal is to use the lowest percentage of co-solvent necessary to maintain solubility. It is common to keep the final concentration of solvents like DMSO below 1% or even 0.1% in biological assays to avoid off-target effects.

Q4: My compound dissolved after pH adjustment but crashed out of solution later. Why did this happen and how can I prevent it?